N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide
Description
N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide is a benzamide derivative characterized by a nitro group at the 3-position, a methoxy group at the 4-position of the benzamide ring, and an iodophenyl substituent on the amide nitrogen (Fig. 1). This compound is synthesized via nucleophilic acyl substitution, typically involving the reaction of 4-methoxy-3-nitrobenzoyl chloride with 4-iodoaniline in the presence of a base such as triethylamine (analogous to methods described in ). Solubility in chlorinated solvents (e.g., dichloromethane or chloroform) is anticipated due to the polar nitro group and aromatic iodophenyl moiety.
Properties
IUPAC Name |
N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11IN2O4/c1-21-13-7-2-9(8-12(13)17(19)20)14(18)16-11-5-3-10(15)4-6-11/h2-8H,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENWXJWOAVJCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11IN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial synthesis may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Reduction: The major product is N-(4-aminophenyl)-4-methoxy-3-nitrobenzamide.
Oxidation: The major product is N-(4-iodophenyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting cancer and infectious diseases.
Materials Science: The compound is used in the development of advanced materials, including organic semiconductors and photonic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. The iodine atom and nitro group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking their catalytic activity . Additionally, it can interfere with cellular signaling pathways by modulating the activity of key proteins involved in signal transduction .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Physical Properties
The compound’s structural analogs vary in substituent type, position, and electronic effects (Table 1). Key comparisons include:
Table 1: Comparison of N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide with Analogous Benzamides
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The methoxy group in the target compound enhances solubility compared to purely nitro-substituted analogs (e.g., ). , where steric hindrance lowered yields to 30%).
- Halogen vs. Alkoxy Substituents : The ethoxy group in improves solubility compared to the iodophenyl group, which may enhance crystallinity via halogen bonding.
- Heterocyclic Modifications : demonstrates that benzothiazole substituents enable π-π interactions, which are absent in the target compound.
Stability and Reactivity
- Nitro Group Stability : The 3-nitro group in the target compound is less prone to reduction than para-substituted nitro groups (e.g., ), as meta substitution reduces electron-deficient character.
- Iodine Reactivity : The iodophenyl group is less reactive in nucleophilic substitutions compared to chloro or bromo analogs (e.g., ), enhancing stability under basic conditions.
Biological Activity
N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide is a compound of significant interest in medicinal chemistry and pharmacology. Its structural characteristics suggest potential biological activity, particularly in cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound has the following structural formula:
It features an iodine atom, a methoxy group, and a nitro group attached to a benzamide backbone, which contributes to its reactivity and biological interactions.
This compound exhibits its biological activity primarily through the following mechanisms:
- Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites. This interaction prevents the enzymes from catalyzing their substrates, thereby affecting metabolic pathways critical for cell proliferation and survival .
- Targeting Protein Interactions : It may disrupt protein-protein interactions involved in oncogenic signaling pathways. For example, it has been shown to inhibit interactions between menin and mixed-lineage leukemia fusion proteins, which are crucial in certain types of leukemia .
Anticancer Properties
Research indicates that this compound has notable anticancer properties. It is currently being explored for its effectiveness against various cancer cell lines:
- Breast Cancer : The compound is undergoing clinical trials as a potential treatment for breast cancer, attributed to its ability to inhibit poly-ADP-ribose polymerase (PARP), a key enzyme involved in DNA repair mechanisms .
- Cell Line Sensitivity : In vitro studies have demonstrated that this compound exhibits selective cytotoxicity against several cancer cell lines, including those resistant to conventional therapies. For instance, it has shown higher antiproliferative sensitivity in chemoresistant ovarian cancer cell lines compared to their parental counterparts .
Comparative Studies
Comparative analyses with structurally similar compounds reveal important insights into the biological activity of this compound:
Case Studies
- Clinical Trials : Iniparib (a related compound) has been evaluated in clinical settings for treating breast cancer. Results show promising efficacy in patients with BRCA mutations, highlighting the potential role of this compound as a therapeutic agent .
- Preclinical Evaluations : Studies using the National Cancer Institute's 60 human tumor cell line panel have assessed the anticancer activity of related compounds. These investigations provide a basis for understanding dose-response relationships and selectivity against various cancer types .
Q & A
Q. What are the optimal synthetic routes for N-(4-iodophenyl)-4-methoxy-3-nitrobenzamide, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis typically involves amidation between 4-iodoaniline and 4-methoxy-3-nitrobenzoyl chloride. Key parameters include:
- Temperature control : Maintaining 0–5°C during coupling to minimize side reactions (e.g., hydrolysis of the acyl chloride) .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity, while dichloromethane may improve yield in stepwise reactions .
- Catalyst use : Triethylamine or DMAP can accelerate amide bond formation .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended for high purity .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : 1H/13C NMR confirms substituent positions (e.g., iodine’s deshielding effect on aromatic protons) .
- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (iodine’s signature doublet) .
- HPLC-PDA : Assesses purity (>95% threshold for biological assays) .
- X-ray crystallography : Optional for resolving crystal structure and intermolecular interactions .
Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?
Methodological Answer:
- Enzyme inhibition assays : Use recombinant enzymes (e.g., kinases) to screen for IC50 values .
- Cellular viability assays (MTT/XTT) : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves .
- Receptor binding studies : Radioligand displacement assays (e.g., for GPCRs) to quantify Ki values .
Q. What metabolic pathways and toxicity profiles should be prioritized in early-stage studies?
Methodological Answer:
- Hepatic microsomal assays : Incubate with human liver microsomes (HLMs) to identify Phase I metabolites (CYP450-mediated oxidation) .
- AMES test : Screen for mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- hERG inhibition assay : Mitigate cardiac toxicity risks via patch-clamp electrophysiology .
Advanced Research Questions
Q. How can structural modifications (e.g., halogen substitution) influence bioactivity, and what design principles guide SAR studies?
Methodological Answer:
- Halogen effects : Replace iodine with chlorine/bromine to compare steric/electronic impacts on target binding. For example, bulkier halogens may enhance hydrophobic interactions but reduce solubility .
- Substituent positioning : Compare para-iodo vs. meta-nitro configurations using molecular docking (e.g., AutoDock Vina) to predict binding affinity shifts .
- Quantitative SAR (QSAR) : Train models with descriptors like logP, polar surface area, and Hammett constants to predict activity trends .
Q. How should researchers resolve contradictions in bioactivity data between this compound and its structural analogs?
Methodological Answer:
- Comparative crystallography : Resolve co-crystal structures of analogs bound to the target to identify key binding motifs (e.g., hydrogen bonds with nitro groups) .
- Kinetic solubility assays : Rule out false negatives caused by poor solubility in assay buffers (use DMSO stocks ≤0.1%) .
- Off-target profiling : Employ kinome-wide screening (e.g., DiscoverX) to identify unintended interactions .
Q. What computational strategies best predict the binding mode of this compound with enzymatic targets?
Methodological Answer:
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability of predicted poses .
- Free-energy perturbation (FEP) : Calculate relative binding energies for halogen-substituted analogs .
- Pharmacophore modeling : Map electrostatic/hydrophobic features to prioritize target enzymes (e.g., nitroreductases) .
Q. How can researchers design robust protocols for in vivo efficacy studies while addressing metabolic instability?
Methodological Answer:
- Prodrug derivatization : Mask the nitro group as a phosphoramidate to enhance bioavailability .
- Pharmacokinetic (PK) profiling : Conduct IV/PO dosing in rodents to calculate AUC, Cmax, and half-life .
- Tissue distribution studies : Use radiolabeled (14C) compound with autoradiography to track accumulation .
Data Contradiction Analysis
Example Scenario: Conflicting IC50 values reported for analogs in kinase inhibition assays.
Resolution Workflow:
Validate assay conditions : Ensure consistent ATP concentrations (e.g., 10 µM vs. 100 µM can alter IC50) .
Control compound benchmarking : Compare against staurosporine or dasatinib to calibrate inter-lab variability .
Orthogonal assays : Confirm hits via SPR (surface plasmon resonance) to measure binding kinetics independently .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
